9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene
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Overview
Description
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene is a complex organic compound with the molecular formula C13H18 It is a polycyclic hydrocarbon, characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures . The reaction involves cyclopentadiene and a suitable dienophile under controlled conditions. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Scientific Research Applications
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene involves its interaction with various molecular targets. Its polycyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
9-Methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene can be compared with other polycyclic hydrocarbons such as:
Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Similar in structure but lacks the methyl group at the 9th position.
9-Ethenyl-10-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene: Contains an ethenyl group, which alters its chemical reactivity and applications.
The uniqueness of 9-methyltetracyclo[62113,6
Properties
CAS No. |
21681-47-0 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
InChI |
InChI=1S/C13H18/c1-7-4-10-6-11(7)13-9-3-2-8(5-9)12(10)13/h2-3,7-13H,4-6H2,1H3 |
InChI Key |
FMZITCJWMYHQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1C3C2C4CC3C=C4 |
Related CAS |
26874-63-5 |
Origin of Product |
United States |
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